Rhodium triiodide

説明

特性

IUPAC Name |

triiodorhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHUXSHRWNTOD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rh](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RhI3, I3Rh | |

| Record name | Rhodium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhodium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329389 | |

| Record name | Rhodium(III) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black hygroscopic solid; [HSDB] Black hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15492-38-3 | |

| Record name | Rhodium iodide (RhI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium(III) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Rhodium Triiodide (RhI₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical formula, structure, and synthesis of rhodium triiodide (RhI₃), a compound of increasing interest in catalysis and materials science.

Chemical Formula and General Properties

This compound is an inorganic compound with the chemical formula RhI₃.[1] It is a black, crystalline solid.[1][2] Unlike other rhodium(III) halides, it is known only in its anhydrous form and does not form hydrates.[1]

Crystal Structure

This compound crystallizes in a monoclinic system and adopts the aluminum chloride (AlCl₃) crystal structure motif.[2] This structure consists of a cubic close-packed array of iodide ions, with rhodium ions occupying one-third of the octahedral interstices, forming a layered structure.[1]

Crystallographic Data

The crystallographic data for this compound has been determined by X-ray diffraction. The unit cell parameters from the Inorganic Crystal Structure Database (ICSD) entry 541773 are summarized in the table below.[3]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 6.83 Å |

| b | 11.72 Å |

| c | 6.77 Å |

| α | 90° |

| β | 109.30° |

| γ | 90° |

| Unit Cell Volume | 511.47 ų |

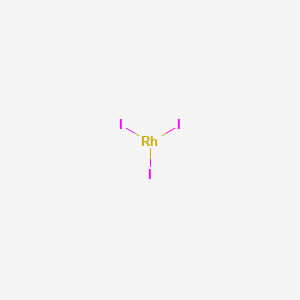

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates a simplified representation of the connectivity within a fragment of the this compound crystal lattice, showing the octahedral coordination of a central rhodium atom by six iodine atoms.

Caption: Octahedral coordination of Rhodium by Iodine in RhI₃.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an aqueous solution of a rhodium(III) halide with an excess of potassium iodide.[1]

Reaction:

RhCl₃ + 3KI → RhI₃↓ + 3KCl

Detailed Protocol:

-

Dissolution: Dissolve rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) in deionized water to create an aqueous solution.

-

Addition of Precipitant: To the rhodium chloride solution, add an aqueous solution of potassium iodide (KI). An excess of potassium iodide is typically used to ensure complete precipitation of the this compound.

-

Reaction and Precipitation: Stir the mixture at a constant temperature for a period of approximately 3 hours. A black precipitate of this compound will form.

-

Isolation: Collect the black precipitate by filtration.

-

Washing: Wash the collected solid with deionized water to remove soluble impurities, such as potassium chloride.

-

Drying: Dry the purified this compound solid in a vacuum oven to remove any residual water.

A patent describes a method for producing high-purity rhodium iodide by reacting a rhodium chloride water solution with hydroiodic acid under microwave radiation.[4][5] Following the reaction, oxidizing gases are introduced to convert excess iodide ions into iodine, which is then washed away with an organic solvent.[4][5]

Applications in Research and Development

This compound serves as a precursor for the synthesis of various rhodium-based catalysts. These catalysts are employed in a range of organic transformations, including carbonylation and carboamination reactions. For instance, RhI₃ has been demonstrated to be an effective catalyst for the intramolecular carboamination of alkynes.

References

- 1. Rhodium(III) iodide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Rhodium(iii) triiodide (RhI3) (ICSD 541773) [openmopac.net]

- 4. CN103183391A - Preparation method of high-purity rhodium iodide - Google Patents [patents.google.com]

- 5. CN103183391B - Preparation method of high-purity rhodium iodide - Google Patents [patents.google.com]

Rhodium Triiodide (CAS 15492-38-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound with the CAS number 15492-38-3. It is a black, crystalline solid that is of significant interest in the fields of catalysis and materials science.[1][2][3] Its primary utility lies in its role as a catalyst or catalyst precursor in a variety of organic transformations, most notably in carbonylation reactions such as the industrial synthesis of acetic acid.[4][5] This guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations of this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is a dense, black solid that is generally insoluble in water but can be solubilized in certain organic solvents and coordinating reagents, particularly under reactive conditions.[3][6] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15492-38-3 | [1] |

| Molecular Formula | RhI₃ | [1] |

| Molecular Weight | 483.62 g/mol | [7] |

| Appearance | Black crystalline powder/solid | [1][3] |

| Density | 6.40 g/cm³ | [7] |

| Melting Point | Decomposes at approximately 675 °C | [7] |

| Boiling Point | Not applicable | |

| Solubility in Water | Insoluble | [3][6] |

| Solubility in other solvents | Soluble in alcohol, acetone, and glacial acetic acid | [3][6] |

| Crystal Structure | Monoclinic, similar to AlCl₃ structure | [7] |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The choice of method may depend on the desired purity and scale of the preparation.

Synthesis from Rhodium Trichloride (B1173362) and Hydroiodic Acid

A common laboratory-scale synthesis involves the reaction of rhodium trichloride with hydroiodic acid.[5]

Experimental Protocol:

-

A solution of rhodium trichloride (RhCl₃) is mixed with hydroiodic acid (HI). The mass ratio of rhodium trichloride to hydroiodic acid is typically in the range of 1:13 to 1:51.[5]

-

The mixture is subjected to microwave radiation at a power of 150-500 W to facilitate the reaction and form a solution containing this compound.[5]

-

An oxidizing gas, such as ozone (O₃) or oxygen (O₂), is continuously introduced into the solution at a temperature of 50-100°C. The reaction is monitored until the color of the solution no longer deepens.[5]

-

The resulting solution is filtered, and the collected solid is washed with an organic solvent.[5]

-

The purified this compound is then dried to yield the final product.[5]

Direct Synthesis from Rhodium Powder and Iodine

For a more direct route, rhodium powder can be reacted with iodine.

Experimental Protocol:

-

Rhodium powder and iodine powder are combined in a reaction vessel.

-

The mixture is heated to 400 °C to initiate the reaction, leading to the formation of crystalline rhodium iodide.[3]

-

Alternatively, adding a potassium iodide (KI) solution to a rhodium trichloride (RhCl₃) solution will precipitate amorphous this compound.[3]

Applications in Catalysis

This compound is a key component in several industrial catalytic processes, primarily due to its ability to catalyze carbonylation reactions.

Acetic Acid Synthesis: The Monsanto and Cativa Processes

Rhodium-iodide catalyst systems are central to the Monsanto process for the carbonylation of methanol (B129727) to acetic acid.[4][8] While the Cativa process, which utilizes an iridium-based catalyst, has largely superseded the Monsanto process, the underlying principles of the catalytic cycle are similar and highlight the importance of the rhodium-iodide synergy.[3][5] In these processes, this compound is often generated in situ from a rhodium precursor and an iodide salt. The active catalytic species is typically an anionic rhodium carbonyl iodide complex, such as cis-[Rh(CO)₂I₂]⁻.[4][8]

Diagram 1: Catalytic Cycle of the Monsanto Process

Caption: Catalytic cycle for the Monsanto acetic acid process.

Carboamination of Alkynes

This compound has been demonstrated as an effective catalyst for the intramolecular carboamination of alkynes to synthesize polysubstituted indoles.

Experimental Protocol for RhI₃-Catalyzed Carboamination:

-

In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with the amine substrate (e.g., 0.091 mmol) and this compound (RhI₃, 2.3 mg, 0.005 mmol).

-

Toluene (1 mL) is added, and the mixture is stirred at room temperature for 5 minutes until the solids are fully dissolved.

-

The vial is sealed with a PTFE-lined cap and the mixture is stirred for 12 hours on a preheated block at 120 °C.

-

The reaction mixture is then filtered through Celite and silica (B1680970) gel, washing with ethyl acetate (B1210297) (20 mL).

-

The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to yield the product.

Experimental Workflow

The following diagram illustrates a general workflow for a typical laboratory-scale reaction using this compound as a catalyst in homogeneous catalysis.

Diagram 2: General Experimental Workflow for Rhodium-Catalyzed Reactions

Caption: A typical laboratory workflow for homogeneous catalysis.

Toxicology and Safety

This compound, like other rhodium compounds, should be handled with care. The toxicological properties have not been fully investigated, but it is known to be an irritant.[6][9] Chronic exposure to rhodium dust may lead to respiratory issues.[6]

Table 2: Toxicological and Safety Information

| Parameter | Information | Reference(s) |

| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | [6] |

| Inhalation | Inhalation of dust may cause irritation to the respiratory tract. | [6] |

| Skin Contact | May cause mild skin irritation. | [6] |

| Eye Contact | May cause mild eye irritation. | [6] |

| Chronic Effects | Chronic exposure may lead to pulmonary fibrosis. Rhodium compounds may cause kidney damage and central nervous system effects. | [6][10] |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [11] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[10]

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[10]

-

Skin Protection: Wear protective gloves and a lab coat.[10]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[12]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]

Conclusion

This compound (CAS 15492-38-3) is a valuable compound for researchers and professionals in chemistry and drug development. Its primary strength lies in its catalytic activity, particularly in carbonylation reactions that are of significant industrial importance. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in a laboratory or industrial setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Monsanto_process [chemeurope.com]

- 3. Cativa process - Wikipedia [en.wikipedia.org]

- 4. Monsanto process - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. scribd.com [scribd.com]

- 7. chembk.com [chembk.com]

- 8. repository.ou.ac.lk [repository.ou.ac.lk]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemical-label.com [chemical-label.com]

- 12. Rhodium - ESPI Metals [espimetals.com]

Rhodium Triiodide (RhI₃): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound that has garnered significant attention in various scientific fields due to its unique physicochemical properties. As a black, crystalline, hygroscopic solid, it serves as a critical component in materials science and is particularly valued for its exceptional catalytic activity.[1][2][3] This compound is a key player in industrial carbonyl synthesis, including the production of vital chemicals like acetic acid and acetic anhydride.[4] Its utility extends to promoting a range of organic reactions, such as hydrogenations, carbonylations, and carboaminations, making it an invaluable tool in the synthesis of fine chemicals and pharmaceuticals.[2][5] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and logical diagrams to illustrate its structure and applications.

Physical and Chemical Properties

This compound is characterized by its distinct physical and chemical nature. It is stable under standard temperature and pressure but is sensitive to moisture.[1][6] Unlike other rhodium(III) halides, it is only known in its anhydrous form and does not form hydrates.[7]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Identifiers | ||

| CAS Number | 15492-38-3 | [2][6][8] |

| Molecular Formula | RhI₃ | [1][2][6][8] |

| Physical Properties | ||

| Molar Mass | 483.62 g/mol | [1][3][6] |

| Appearance | Black crystalline powder/solid | [1][2][6][9] |

| Density | 6.40 g/cm³ | [1][6][9][10] |

| Melting Point | Not Applicable (Decomposes) | [1][9] |

| Boiling Point | Not Applicable | [1][9] |

| Crystal Structure | ||

| Crystal System | Monoclinic | [6] |

| Structure Motif | AlCl₃ type | [7] |

| Chemical Properties | ||

| Thermal Decomposition | Begins at ~675 °C | [6] |

| Solubility in Water | Insoluble | [1][4][6][11] |

| Solubility in Solvents | Soluble in alcohol, acetone, and other organic solvents. | [2][6] |

| Sensitivity | Hygroscopic | [1][3][6] |

| Oxidation State of Rh | +3 | [9] |

Crystal Structure

This compound adopts a monoclinic crystal structure that is isostructural with aluminum trichloride (B1173362) (AlCl₃).[6][7] The crystal lattice consists of a cubic close-packed array of iodide ions. The rhodium(III) ions occupy one-third of the octahedral interstices within this iodide lattice, resulting in a distinct layered structure.[7] This arrangement is crucial to its physical and catalytic properties.

Caption: Simplified Layered Crystal Structure of RhI₃.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of this compound. The following sections provide protocols for key experimental procedures.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an aqueous solution of potassium iodide with rhodium(III) bromide.[7]

Protocol:

-

Dissolution: Prepare an aqueous solution of rhodium(III) bromide (RhBr₃).

-

Reaction: Add a stoichiometric excess of an aqueous solution of potassium iodide (KI) to the RhBr₃ solution. The reaction is: RhBr₃ + 3KI → RhI₃ + 3KBr.[7]

-

Precipitation: The black solid this compound will precipitate out of the solution due to its insolubility in water.[7]

-

Isolation: Isolate the precipitate by filtration.

-

Washing: Wash the collected solid with deionized water to remove soluble byproducts, primarily potassium bromide (KBr).

-

Drying: Dry the purified RhI₃ solid in a desiccator or under vacuum at room temperature to prevent decomposition and absorb moisture, as the compound is hygroscopic.[6]

Caption: Synthesis Workflow for this compound.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray Diffraction is the standard method for determining the crystal structure of solid materials.[12][13]

Protocol:

-

Sample Preparation: Finely grind the crystalline RhI₃ sample into a homogeneous powder. Mount the powder onto a sample holder.

-

Instrument Setup: Place the sample holder into the goniometer of the X-ray diffractometer. The instrument typically uses a copper X-ray source (CuKα radiation, λ ≈ 1.5418 Å).[14]

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 70°), rotating the sample at an angle θ and the detector at 2θ.[14] The detector records the intensity of the diffracted X-rays at each angle.[14]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks. The position (2θ angle) and intensity of these peaks are characteristic of the material's crystal structure.

-

Structure Identification: Compare the experimental d-spacings (calculated from the 2θ angles using Bragg's Law) with standard reference patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data, to confirm the identity and phase purity of RhI₃.[14]

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[15]

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of RhI₃ (typically 5-15 mg) into a TGA crucible (e.g., alumina).[16]

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace. Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 30 mL/min) to prevent oxidation.[16]

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss corresponds to the decomposition temperature of RhI₃, which is reported to begin around 675 °C.[6] The final residual mass can be analyzed to identify the decomposition products (e.g., metallic rhodium).

Applications in Catalysis

This compound is a highly effective catalyst in a variety of organic reactions, crucial for the synthesis of pharmaceuticals and fine chemicals.[2] Its applications include carbonylations, hydrogenations, and carboaminations.[2][4][17]

Experimental Workflow: RhI₃-Catalyzed Intramolecular Carboamination

The following workflow is based on a reported procedure for the synthesis of polysubstituted indoles using RhI₃ as a catalyst.[5]

Protocol:

-

Inert Atmosphere: Perform all steps in a nitrogen-filled glove box to exclude air and moisture.

-

Reagent Preparation: Charge an oven-dried 4 mL vial with the amine substrate (e.g., 0.091 mmol) and RhI₃ catalyst (e.g., 0.005 mmol, 5 mol%).[5]

-

Dissolution: Add an anhydrous solvent (e.g., 1 mL of toluene) and stir the mixture at room temperature for approximately 5 minutes until all solids are dissolved.[5]

-

Reaction: Seal the vial with a PTFE-lined cap and place it on a preheated block at the reaction temperature (e.g., 120 °C) for the specified duration (e.g., 12 hours).[5]

-

Workup: After cooling, filter the reaction mixture through a pad of Celite and silica (B1680970) gel, washing with an appropriate solvent like ethyl acetate.

-

Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the final product.[5]

Caption: Workflow for RhI₃-Catalyzed Carboamination.

Conclusion

This compound is a compound with significant utility, primarily driven by its robust catalytic activity and unique structural properties. This guide has provided a detailed summary of its core physical and chemical characteristics, along with standardized protocols for its synthesis and analysis. The presented information and workflows are intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, facilitating further exploration and application of this versatile rhodium halide.

References

- 1. Cas 15492-38-3,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Rhodium iodide (RhI3) | I3Rh | CID 4428348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. chembk.com [chembk.com]

- 7. Rhodium(III) iodide - Wikipedia [en.wikipedia.org]

- 8. Rhodium(3+);triiodide | I3Rh | CID 84945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WebElements Periodic Table » Rhodium » this compound [webelements.com]

- 10. Rhodium(III) IodideCAS #: 15492-38-3 [eforu-chemical.com]

- 11. Rhodium(III) iodide, 99.9% (metals basis), Rh 20.8% min 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 15. tainstruments.com [tainstruments.com]

- 16. epfl.ch [epfl.ch]

- 17. Rhodium(III) Catalyzed Carboamination of Alkenes Triggered by C–H Activation of N-Phenoxyacetamides under Redox-Neutral Conditions [agris.fao.org]

In-Depth Technical Guide to the Synthesis of Anhydrous Rhodium Triiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing anhydrous rhodium triiodide (RhI₃). Anhydrous RhI₃ is a critical precursor and catalyst in various chemical transformations, including carbonylation reactions relevant to pharmaceutical and fine chemical synthesis. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the logical workflows for each method.

Introduction

Anhydrous this compound is a black, hygroscopic solid that is insoluble in water.[1][2] It serves as a vital component in catalysis, particularly in processes such as the Monsanto and Cativa processes for acetic acid production, which are foundational in industrial organic chemistry. The anhydrous form is particularly important as water can interfere with many catalytic cycles. This guide outlines three primary methods for the synthesis of anhydrous RhI₃:

-

Halogen Exchange from Rhodium(III) Bromide: A common and straightforward method involving the reaction of a rhodium bromide precursor with an iodide salt.

-

Halogen Exchange from Rhodium(III) Chloride: An alternative route utilizing a rhodium chloride precursor and an iodide source.

-

Direct Synthesis from Elemental Rhodium and Iodine: A high-temperature method that directly combines the constituent elements.

Physicochemical Properties of Anhydrous this compound

A summary of the key physical and chemical properties of anhydrous RhI₃ is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | RhI₃ | [1][3] |

| Molar Mass | 483.62 g/mol | [2] |

| Appearance | Black crystalline powder | [2] |

| Crystal Structure | Monoclinic, AlCl₃ type | [2] |

| Density | ~6.4 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in alcohol, acetone. | [2] |

| Stability | Hygroscopic. Decomposes at >675 °C. | [2] |

Synthesis Methodologies

This section provides detailed experimental protocols for the three primary synthetic routes to anhydrous this compound.

Halogen Exchange from Rhodium(III) Bromide

This method relies on the precipitation of the less soluble this compound from an aqueous solution containing rhodium(III) bromide and a soluble iodide salt, typically potassium iodide.[3]

Reaction:

RhBr₃(aq) + 3KI(aq) → RhI₃(s) + 3KBr(aq)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of rhodium(III) bromide (RhBr₃). The concentration should be calculated based on the desired yield of RhI₃.

-

Prepare a separate aqueous solution of potassium iodide (KI). A stoichiometric excess of KI is recommended to ensure complete precipitation of RhI₃.

-

-

Reaction:

-

Slowly add the potassium iodide solution to the rhodium(III) bromide solution with constant stirring.

-

A black precipitate of anhydrous this compound will form immediately.

-

Continue stirring the mixture at room temperature for a sufficient period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the black precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate thoroughly with deionized water to remove potassium bromide and any unreacted potassium iodide.

-

Subsequently, wash the precipitate with a suitable organic solvent, such as ethanol (B145695) or acetone, to remove any organic impurities.

-

Dry the final product under vacuum at an elevated temperature (e.g., 100-120 °C) to ensure all water is removed, yielding anhydrous this compound.

-

Logical Workflow:

References

In-Depth Technical Guide to the Crystal Structure of Rhodium Triiodide (RhI₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium triiodide (RhI₃) is an inorganic compound of significant interest in various catalytic processes, including those relevant to pharmaceutical synthesis. A thorough understanding of its solid-state structure is fundamental to comprehending its physical and chemical properties, which in turn dictate its catalytic activity and potential applications in drug development. This technical guide provides a comprehensive analysis of the crystal structure of this compound, based on experimental data. It includes detailed crystallographic parameters, a description of the synthesis of single crystals, and the methodology for its structural determination.

Crystal Structure Analysis

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The seminal work by Brodersen, Thiele, and Recke in 1968 established the foundational understanding of its solid-state arrangement.

This compound crystallizes in the monoclinic crystal system , belonging to the space group C2/m .[1] This structure is isostructural with aluminum trichloride (B1173362) (AlCl₃).[1] The fundamental building blocks of the crystal lattice are RhI₆ octahedra. These octahedra share edges to form infinite two-dimensional layers that are stacked along the c-axis. Within these layers, the rhodium atoms are arranged in a honeycomb-like pattern, with one-third of the octahedral sites remaining vacant. The iodide ions form a distorted cubic close-packed arrangement.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound, based on the experimental findings recorded in the Inorganic Crystal Structure Database (ICSD).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | |

| a | 6.87 Å |

| b | 11.89 Å |

| c | 6.79 Å |

| α | 90° |

| β | 109.3° |

| γ | 90° |

| Formula Units (Z) | 4 |

| ICSD Collection Code | 541773 |

Atomic Coordinates

The positions of the rhodium and iodine atoms within the unit cell are given by the following fractional coordinates:

| Atom | Wyckoff Position | x | y | z |

| Rh | 4g | 0 | 0.1667 | 0 |

| I(1) | 4i | 0.222 | 0 | 0.222 |

| I(2) | 8j | 0.222 | 0.250 | -0.222 |

Experimental Protocols

Synthesis of this compound Single Crystals

Two primary methods for the synthesis of this compound are prevalent: a precipitation method from aqueous solution and a chemical vapor transport method for the growth of high-purity single crystals suitable for X-ray diffraction.

1. Aqueous Solution Precipitation:

This method provides a straightforward route to powdered this compound.

-

Reactants: Rhodium(III) bromide (RhBr₃) and potassium iodide (KI).

-

Procedure:

-

Prepare an aqueous solution of rhodium(III) bromide.

-

Add a stoichiometric excess of an aqueous solution of potassium iodide to the rhodium(III) bromide solution with constant stirring.

-

A black precipitate of this compound will form immediately. The reaction is as follows: RhBr₃(aq) + 3KI(aq) → RhI₃(s) + 3KBr(aq)[1]

-

The precipitate is collected by filtration, washed thoroughly with deionized water to remove soluble byproducts such as potassium bromide, and finally dried under vacuum.

-

2. Chemical Vapor Transport (for Single Crystal Growth):

This method is employed to grow high-quality single crystals of this compound.

-

Reactants: High-purity rhodium metal powder and iodine.

-

Apparatus: A sealed quartz ampoule placed in a two-zone tube furnace.

-

Procedure:

-

A precisely weighed amount of high-purity rhodium powder and a stoichiometric excess of iodine are placed at one end of a quartz ampoule.

-

The ampoule is evacuated to a high vacuum and sealed.

-

The sealed ampoule is placed in a two-zone tube furnace, with the end containing the reactants (the source zone) at a higher temperature (e.g., T₂ ≈ 750 °C) and the empty end (the growth zone) at a slightly lower temperature (e.g., T₁ ≈ 650 °C).

-

The iodine vaporizes and reacts with the rhodium powder to form gaseous rhodium iodide species.

-

These gaseous molecules diffuse to the cooler end of the ampoule, where they decompose, leading to the deposition and growth of this compound single crystals.

-

The process is typically carried out over several days to allow for the growth of well-formed crystals.

-

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves the following steps:

-

Crystal Selection: A suitable single crystal of this compound, with well-defined faces and free of visible defects, is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. A complete dataset of diffraction intensities is collected at a controlled temperature.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The positions of the heavy rhodium and iodine atoms are determined from the diffraction data using direct methods or Patterson synthesis.

-

The initial structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, and bond lengths and angles.

-

Visualizations

Crystal Structure of this compound

The following diagram illustrates the layered crystal structure of this compound, showing the edge-sharing RhI₆ octahedra.

Caption: Edge-sharing RhI₆ octahedra in a layer of the RhI₃ crystal structure.

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to structure elucidation is depicted in the following diagram.

Caption: Workflow for the synthesis and crystal structure determination of RhI₃.

References

An In-depth Technical Guide on the Solubility of Rhodium Triiodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Rhodium triiodide (RhI₃) in organic solvents. Due to its significant role as a catalyst precursor, particularly in industrial carbonylation reactions such as the Monsanto process for acetic acid synthesis, understanding the solubility characteristics of RhI₃ is crucial for process optimization, catalyst handling, and the development of new synthetic methodologies. This document compiles available solubility data, outlines experimental protocols for solubility determination, and visualizes the chemical pathways relevant to its application.

Physicochemical Properties of this compound

This compound is a black, crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | I₃Rh | [4] |

| Molar Mass | 483.62 g/mol | [1][2] |

| Appearance | Black crystalline powder | [1][2] |

| Density | ~6.4 g/cm³ | [5] |

| Water Solubility | Generally reported as insoluble. | [1][2] |

Solubility of this compound in Organic Solvents

The solubility of pure this compound in common organic solvents at ambient conditions is generally low.[6] However, its dissolution is critical for its use in homogeneous catalysis. The following table summarizes the qualitative solubility of RhI₃ in various organic solvents based on available literature. It is important to note that some sources present conflicting information, which may be due to variations in experimental conditions or the purity of the compound. For instance, one source suggests solubility in alcohol and acetone, while patent literature often refers to its practical insolubility in common solvents at room temperature.[1][2][6]

| Solvent | Qualitative Solubility | Remarks | Reference |

| Water | Insoluble | Contradictory reports exist, but most sources indicate insolubility. | [1][2] |

| Methanol (B129727) | Practically Insoluble | Dissolution is a key step in the Monsanto process, often requiring elevated temperature, pressure, and the presence of CO and methyl iodide. | [6] |

| Ethanol | Soluble (reported in one source) | This may be dependent on specific conditions. | [1][2] |

| Acetone | Soluble (reported in one source) | Further verification of quantitative solubility is needed. | [1][2] |

| Acetic Acid | Practically Insoluble | Used as a solvent in the Monsanto process, where RhI₃ is converted to a soluble active species. | [6] |

| Methyl Acetate | Practically Insoluble | A component in some carbonylation reaction media. | [6] |

| Toluene | Soluble | Used as a solvent in some RhI₃-catalyzed reactions at elevated temperatures. | [7] |

It is crucial to understand that in many catalytic applications, RhI₃ is not simply dissolved but is chemically converted in situ to a more soluble, catalytically active species. For example, in the Monsanto process, RhI₃ reacts with carbon monoxide and iodide ions to form the soluble anion cis-[Rh(CO)₂I₂]⁻.[8][9][10]

Experimental Protocol for Determining the Solubility of this compound

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following is a general methodology for determining the solubility of RhI₃ in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or stirring plate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrumentation for rhodium quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container. This creates a slurry.

-

Equilibration: The container is placed in a thermostatically controlled environment (e.g., a shaker bath) and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved phases is reached.[11][12]

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant liquid is carefully withdrawn, ensuring no solid particles are transferred. This is typically achieved by filtration through a fine-pore membrane filter (e.g., 0.2 µm PTFE).

-

Sample Dilution: A precise volume of the clear, saturated solution is carefully transferred to a volumetric flask and diluted with an appropriate solvent to a concentration suitable for the analytical technique to be used.

-

Quantification: The concentration of rhodium in the diluted solution is determined using a calibrated analytical instrument such as ICP-MS or AAS.

-

Calculation: The solubility of this compound is calculated from the measured rhodium concentration, taking into account the dilution factor. The results can be expressed in units such as g/100 mL, mol/L, or ppm.

Safety Precautions:

-

Handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing work.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for determining the solubility of RhI₃.

Role in Catalysis: The Monsanto Process

The primary industrial relevance of this compound's solubility is in the context of the Monsanto process for the production of acetic acid from methanol and carbon monoxide.[9][10] In this process, RhI₃ serves as the catalyst precursor. The catalytic cycle involves the in situ formation of the active catalyst, cis-[Rh(CO)₂I₂]⁻, which is soluble in the reaction medium (primarily acetic acid and water).[8][9]

The key steps of the catalytic cycle are depicted in the following diagram:

Caption: The catalytic cycle of the Monsanto process.

This cycle illustrates that the insolubility of RhI₃ is overcome by its conversion into a soluble rhodium(I) carbonyl iodide complex, which then participates in the catalytic transformation.

Conclusion

While quantitative solubility data for pure this compound in a wide range of organic solvents is scarce in the public domain, its practical application in catalysis demonstrates that it can be effectively brought into solution under specific process conditions. The insolubility at ambient conditions necessitates in situ activation to form soluble, catalytically active species for homogeneous catalysis. The provided experimental protocol offers a framework for researchers to systematically determine the solubility of RhI₃ in solvents relevant to their work, thereby enabling better process design and optimization in chemical synthesis and drug development.

References

- 1. RHI3 [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Rhodium(3+);triiodide | I3Rh | CID 84945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15492-38-3 [amp.chemicalbook.com]

- 6. US20010043895A1 - Method for the preparation of rhodium containing solutions - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Monsanto process - Wikipedia [en.wikipedia.org]

- 9. repository.ou.ac.lk [repository.ou.ac.lk]

- 10. Monsanto Catalyst – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Rhodium Triiodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rhodium triiodide (RhI₃), a compound of significant interest in catalysis and materials science. This document details its fundamental physicochemical properties, comprehensive experimental protocols for its synthesis and characterization, and its pivotal role in industrial catalytic processes.

Quantitative Physicochemical Data

The essential quantitative properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | RhI₃ |

| Molecular Weight | 483.62 g/mol |

| Density | 6.4 g/cm³[1] |

| Appearance | Black crystalline solid[1] |

| Crystal Structure | Monoclinic[1] |

| Solubility | Insoluble in water. Soluble in alcohol, acetone (B3395972).[1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below: the solution synthesis method and the direct synthesis method.

2.1.1. Solution Synthesis from Rhodium Trichloride (B1173362)

This method involves the reaction of a rhodium trichloride solution with an iodide source.

-

Materials:

-

Rhodium trichloride hydrate (B1144303) (RhCl₃·xH₂O)

-

Potassium iodide (KI) or hydroiodic acid (HI)

-

Deionized water

-

Acetone (for washing)

-

-

Procedure:

-

Dissolve a known quantity of rhodium trichloride hydrate in deionized water to create an aqueous solution.

-

In a separate container, prepare a solution of potassium iodide or hydroiodic acid.

-

Slowly add the iodide solution to the rhodium trichloride solution while stirring continuously. A black precipitate of this compound will form. The reaction is: RhCl₃ + 3KI → RhI₃↓ + 3KCl.[1]

-

Maintain the reaction mixture at a constant temperature (e.g., 80°C) for a period of 0.5 to 3 hours to ensure the completion of the reaction.[1]

-

Allow the mixture to cool to room temperature.

-

Collect the black precipitate by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Perform a final wash with acetone to aid in drying.

-

Dry the purified this compound powder in a vacuum oven or desiccator.

-

2.1.2. Direct Synthesis from Rhodium Powder

This method involves the direct reaction of rhodium metal with iodine.

-

Materials:

-

Rhodium powder (Rh)

-

Iodine powder (I₂)

-

Initiator (e.g., isopropyl benzene (B151609) peroxide, 0.3% dosage)[1]

-

Acetic acid

-

-

Procedure:

-

In a reaction vessel, combine rhodium powder, iodine powder, and the initiator in their stoichiometric proportions.[1]

-

Seal the reactor and place it in a muffle furnace.

-

Heat the mixture to a specified temperature and maintain it for a sufficient duration to allow for the complete reaction between rhodium and iodine. The reaction is: 2Rh + 3I₂ → 2RhI₃.[1]

-

After the reaction is complete, allow the reactor to cool down.

-

The resulting black product is then heated to 90°C and held at that temperature until a constant weight is achieved to remove any unreacted iodine.[1]

-

Dissolve the crude this compound in acetic acid.[1]

-

Evaporate the acetic acid under reduced pressure to obtain the purified black solid of this compound.[1]

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the following techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the compound.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of rhodium. The Rh 3d₅/₂ and 3d₃/₂ binding energies are characteristic of the Rh³⁺ state.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To quantitatively determine the rhodium content in the final product.

Visualized Workflows and Signaling Pathways

This section provides diagrams created using the DOT language to illustrate key processes involving this compound.

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the solution-based synthesis of this compound.

Catalytic Cycle: Monsanto Acetic Acid Process

This compound is a precursor to the active catalyst in the Monsanto process for acetic acid synthesis. The catalytic cycle involves a rhodium-iodide complex.[2][3][4][5]

References

Spectroscopic Characterization of Rhodium Triiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodium triiodide (RhI₃) is an inorganic compound of significant interest in catalysis and materials science.[1] As a precursor to various rhodium-based catalysts, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are critical tools for this characterization. This technical guide provides an in-depth overview of the expected spectroscopic properties of RhI₃ and detailed methodologies for their determination.

Due to the limited availability of published experimental spectra for pure this compound, this guide focuses on the theoretical expectations and the practical approaches for acquiring and interpreting the spectroscopic data.

Physicochemical Properties of this compound

This compound is a black, crystalline solid that is hygroscopic in air.[2] It is generally considered insoluble in water.[3] The rhodium in this compound has an oxidation state of +3.[4] These properties, particularly its solid-state nature and poor solubility, present specific challenges and considerations for spectroscopic analysis.

| Property | Value | Reference |

| Chemical Formula | RhI₃ | [5] |

| Molar Mass | 483.619 g/mol | [4] |

| Appearance | Black crystalline powder | [2] |

| Hygroscopicity | Hygroscopic in air | [2] |

| Water Solubility | Insoluble | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, ¹⁰³Rh NMR is the most relevant, although its acquisition presents challenges due to the inherent properties of the ¹⁰³Rh nucleus.

Theoretical Considerations for ¹⁰³Rh NMR of RhI₃

The ¹⁰³Rh nucleus is 100% naturally abundant and has a spin of I = 1/2, which should result in sharp NMR signals.[6] However, it possesses a very low magnetogyric ratio, leading to extremely low sensitivity.[6] A key feature of ¹⁰³Rh NMR is its exceptionally wide chemical shift range, spanning approximately 12,000 ppm, which makes it highly sensitive to the electronic environment of the rhodium center.[7][8]

For RhI₃, a solid-state NMR (ssNMR) approach would be necessary due to its insolubility. The chemical shift of ¹⁰³Rh in RhI₃ is expected to be influenced by the electronegativity and polarizability of the iodide ligands. Given the +3 oxidation state of rhodium, the chemical shift is likely to be in a specific region of the broad ¹⁰³Rh chemical shift range, though no experimental value for RhI₃ has been published.

Experimental Protocol for ¹⁰³Rh Solid-State NMR

Acquiring a ¹⁰³Rh ssNMR spectrum of RhI₃ would require specialized techniques to overcome the low sensitivity.

Instrumentation:

-

A high-field solid-state NMR spectrometer.

-

A probe capable of ¹⁰³Rh frequency, equipped with magic-angle spinning (MAS) capabilities.

Methodology:

-

Sample Preparation: A finely powdered sample of anhydrous RhI₃ is packed into an MAS rotor.

-

Acquisition:

-

Cross-polarization from a more abundant and sensitive nucleus (if present) is not an option for pure RhI₃.

-

Direct polarization methods would require very long acquisition times.

-

Techniques like Carr-Purcell-Meiboom-Gill (CPMG) trains can be employed to enhance the signal-to-noise ratio by acquiring a series of echoes.

-

Due to the large chemical shift anisotropy expected for a solid sample, MAS is crucial to narrow the lines and improve resolution.

-

-

Referencing: The ¹⁰³Rh chemical shifts should be referenced against a standard, such as a saturated solution of Rh(acac)₃ in CDCl₃.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For a simple inorganic solid like RhI₃, the far-infrared region is of particular interest for observing the Rh-I stretching vibrations.

Theoretical Considerations for IR Spectroscopy of RhI₃

As a crystalline solid, RhI₃ is expected to exhibit a relatively simple IR spectrum. The primary absorption bands will correspond to the stretching and bending modes of the Rh-I bonds. These are expected to occur in the far-infrared region (typically below 400 cm⁻¹) due to the heavy masses of the rhodium and iodine atoms. The number of IR-active modes will depend on the crystal structure and symmetry of RhI₃.

Experimental Protocol for Far-IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with a far-infrared source, beamsplitter, and detector.

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of finely ground RhI₃ is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: A paste is created by grinding the RhI₃ powder with a mulling agent (e.g., Nujol), which is then spread between two IR-transparent windows (e.g., CsI or polyethylene).

-

-

Acquisition: A background spectrum of the KBr pellet or Nujol mull is recorded first. The sample spectrum is then collected and ratioed against the background to obtain the absorbance spectrum.

-

Analysis: The resulting spectrum is analyzed for absorption bands in the far-infrared region, which can be assigned to the Rh-I vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a compound. For a solid material like RhI₃, a diffuse reflectance setup is the most appropriate method.

Theoretical Considerations for UV-Vis Spectroscopy of RhI₃

As a black solid, this compound is expected to absorb broadly across the visible spectrum. The UV-Vis spectrum of RhI₃ will be dominated by charge-transfer transitions, likely from the iodide ligands to the rhodium(III) center (ligand-to-metal charge transfer, LMCT). These transitions are typically very intense and can provide insights into the electronic structure of the compound.

Experimental Protocol for Diffuse Reflectance UV-Vis Spectroscopy

Instrumentation:

-

A UV-Vis spectrophotometer equipped with an integrating sphere diffuse reflectance accessory.

Methodology:

-

Sample Preparation: The finely powdered RhI₃ sample is placed in a sample holder. A non-absorbing, highly reflective material like BaSO₄ or a spectralon standard is used as a reference.

-

Acquisition: The reflectance spectrum of the reference material is recorded first. Then, the reflectance spectrum of the RhI₃ sample is measured.

-

Analysis: The absolute reflectance (R) of the sample is obtained. The data is often converted to a pseudo-absorbance spectrum using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient. The resulting spectrum is then analyzed for broad absorption bands corresponding to electronic transitions.

Summary and Outlook

The spectroscopic characterization of this compound, while challenging due to its physical properties and the nature of the ¹⁰³Rh nucleus, is essential for understanding its application in various chemical processes. This guide outlines the theoretical basis and practical methodologies for obtaining NMR, IR, and UV-Vis data for RhI₃. While experimental data for the pure compound is scarce, the protocols described herein provide a roadmap for researchers to obtain this critical information. Future work, including computational modeling of the spectroscopic properties, would be invaluable in complementing experimental studies and providing a deeper understanding of this important rhodium halide.

References

- 1. [PDF] Plasma-Induced Interfacial Processes in Metal Halides FTIR Gas Cell Windows | Semantic Scholar [semanticscholar.org]

- 2. Plasma-Induced Interfacial Processes in Metal Halides FTIR Gas Cell Windows - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Solid-state spectroscopic properties and the geometry of binuclear rhodium(I) diisocyanoalkane complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Rhodium Triiodide: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards associated with rhodium triiodide (RhI₃), along with detailed safety precautions and emergency procedures. The information is intended to support safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a black crystalline solid that is generally insoluble in water.[1] It is important to be aware of its hygroscopic nature, meaning it can absorb moisture from the air.[2]

| Property | Value | Reference |

| CAS Number | 15492-38-3 | [3] |

| Molecular Formula | I₃Rh | [2] |

| Molecular Weight | 483.62 g/mol | [2] |

| Appearance | Black crystalline powder/solid | [2][3] |

| Odor | Odorless | [2][3] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Water Solubility | Insoluble | [1] |

| Stability | Hygroscopic; stable under recommended storage conditions. | [2] |

Hazard Identification and Classification

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, it is considered to have potential for long-lasting harmful effects to aquatic life.[3] Inhalation of dust may irritate the respiratory tract.[1]

GHS Classification:

-

Aquatic Hazard (Long-term): Category 4 - May cause long lasting harmful effects to aquatic life.[4]

Toxicological Information

Detailed toxicological studies on this compound are limited. The available data suggests low acute toxicity.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5000 mg/kg | [1] |

| Skin Corrosion/Irritation | No data available | Dermal | Not classified | |

| Serious Eye Damage/Irritation | No data available | Ocular | Mild irritant | [1] |

| Respiratory/Skin Sensitization | No data available | Not classified | ||

| Germ Cell Mutagenicity | No data available | Not classified | ||

| Carcinogenicity | No data available | Not classified | ||

| Reproductive Toxicity | No data available | Not classified | ||

| STOT-Single Exposure | No data available | Not classified | ||

| STOT-Repeated Exposure | No data available | Not classified | ||

| Aspiration Hazard | No data available | Not classified |

Symptoms of Exposure:

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[1]

-

Eye Contact: May cause mild irritation.[1]

-

Skin Contact: May cause skin irritation.

-

Ingestion: The material is considered non-toxic on ingestion.[1]

Experimental Protocols (General Methodologies)

Acute Oral Toxicity (Based on OECD Guideline 401 - Deleted)

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals (usually rats) via gavage.[5] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[5][6] The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.[5] It is important to note that OECD Guideline 401 has been deleted and replaced by alternative methods that reduce the number of animals used.[7]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][8] A single dose of the test substance is applied to a small area of the skin of an animal (typically a rabbit) and covered with a patch for a specified period, usually 4 hours.[3][8][9] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[3][9]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[10][11] A single dose of the substance is applied into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control.[2][10][11] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[10]

Ecotoxicological Information

This compound is classified as potentially causing long-lasting harmful effects to aquatic life.[4] This is primarily due to its low water solubility, which suggests it may persist in the environment.[3]

| Ecotoxicity Endpoint | Species | Value | Reference |

| LC50 (Fish) | Data not available | ||

| EC50 (Daphnia magna) | 100-1000 µg/L (for Rhodium) | [12] | |

| EC50 (Algae) | Data not available |

Environmental Fate

-

Persistence and Degradability: As an inorganic compound, methods for determining biodegradability are not applicable. It is expected to persist in the environment.

-

Bioaccumulation: No data is available on the bioaccumulative potential of this compound.

-

Mobility in Soil: Due to its low water solubility, this compound is not likely to be mobile in the environment and spillage is unlikely to penetrate the soil.[3]

Exposure Controls and Personal Protection

Occupational Exposure Limits

| Regulatory Body | Component | Limit Value |

| ACGIH TLV | Rhodium, insoluble compounds (as Rh) | TWA: 1 mg/m³ |

| OSHA PEL | Rhodium, insoluble compounds (as Rh) | TWA: 0.1 mg/m³ |

| NIOSH REL | Rhodium, insoluble compounds (as Rh) | TWA: 1 mg/m³ |

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust generation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere as it is hygroscopic. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Emergency Response Workflow

Caption: First aid procedures for this compound exposure.

-

Inhalation: Move the victim to fresh air. If symptoms such as coughing or difficulty breathing occur, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.

Fire and Explosion Hazards

This compound is not combustible. However, in the event of a fire, it may decompose and produce toxic fumes.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Spill Response Workflowdot

References

- 1. scribd.com [scribd.com]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. dtsc.ca.gov [dtsc.ca.gov]

- 7. scribd.com [scribd.com]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Applications of High-Purity Rhodium Triiodide: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity rhodium triiodide (RhI₃), its key applications in catalysis and cancer research, and detailed experimental protocols for its synthesis and analysis. This compound, a black crystalline powder, is a crucial catalyst in various industrial chemical processes and is gaining attention for its potential in the development of novel anticancer therapeutics.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of both laboratory-scale research and industrial applications. Purity levels, impurity profiles, and physical forms can vary between suppliers. The following tables summarize the specifications of this compound from several prominent chemical suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Product Form | CAS Number |

| Thermo Fisher Scientific | 99.9% (metals basis) | Powder | 15492-38-3 |

| FUNCMATER | 99.9% | Powder (1-4 mm) | 15492-38-3 |

| Apollo Scientific | >98% | Powder | 15492-38-3 |

| Chem-Impex | ≥100% (≥21.27% Rh content) | Black crystalline powder | 15492-38-3 |

| LookChem | ≥99% | Black powder | 15492-38-3 |

Table 2: Representative Certificate of Analysis for High-Purity this compound (99.9%, metals basis)

| Analyte | Specification |

| Rhodium (Rh) | 20.8% min |

| Platinum (Pt) | < 10 ppm |

| Palladium (Pd) | < 10 ppm |

| Iridium (Ir) | 16 ppm |

| Osmium (Os) | 2 ppm |

| Gold (Au) | 9 ppm |

| Lead (Pb) | < 1 ppm |

| Silicon (Si) | 12 ppm |

| Iron (Fe) | < 10 ppm |

| Copper (Cu) | 3 ppm |

| Total Impurities | < 100 ppm |

Note: This is an example Certificate of Analysis from Thermo Fisher Scientific and impurity profiles may vary by supplier and batch.[1]

Applications in Drug Discovery and Signaling Pathways

Recent research has highlighted the potential of rhodium(III) complexes as anticancer agents.[2][3][4] These complexes have been shown to induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways.

STAT3 Signaling Pathway Inhibition

Rhodium(III) complexes have been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] STAT3 is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By blocking this pathway, rhodium complexes can suppress tumor growth.

Wnt/β-Catenin Signaling Pathway Modulation

Certain rhodium complexes can trigger potent antitumor immune responses by downregulating the Wnt/β-catenin signaling pathway.[5] This downregulation leads to an increase in T lymphocyte infiltration into the tumor, enhancing the body's natural defense against cancer.

Experimental Protocols

Synthesis of High-Purity this compound

A common method for synthesizing high-purity this compound involves the reaction of a rhodium trichloride (B1173362) solution with hydroiodic acid under microwave irradiation.[6][7] This method offers advantages such as uniform heating and increased reaction rates.

Materials:

-

Rhodium trichloride (RhCl₃) aqueous solution

-

Hydroiodic acid (HI)

-

Microwave reactor

-

Filtration apparatus

-

Organic solvent (e.g., ethanol (B145695) or acetone) for washing

Procedure:

-

Combine the rhodium trichloride aqueous solution and hydroiodic acid in a microwave reactor vessel.

-

Subject the mixture to microwave irradiation. A typical condition is 150-500W.[6]

-

Monitor the reaction until completion, which is often indicated by a color change.

-

After the reaction, cool the solution to allow for the precipitation of this compound.

-

Filter the resulting black solid.

-

Wash the solid with an organic solvent to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound product under vacuum.

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its application in research and development. Several analytical techniques can be employed for quality control.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Determination of rhodium content and trace metal impurities.[8][9] |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly sensitive detection of trace elemental impurities.[10] |

| X-ray Fluorescence (XRF) | Non-destructive elemental analysis for purity assessment.[10] |

| Atomic Absorption Spectrometry (AAS) | Quantification of specific metal impurities.[8][10] |

| Gravimetric Analysis | Accurate determination of rhodium content in pure samples.[8] |

Experimental Protocol: Determination of Rhodium Content by ICP-OES

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of hydrochloric and nitric acids.[11]

-

Standard Preparation: Prepare a series of calibration standards of known rhodium concentrations from a certified reference material.[12]

-

Instrumental Analysis: Analyze the prepared sample and standards using an ICP-OES instrument. The instrument measures the intensity of light emitted at a specific wavelength characteristic of rhodium.

-

Quantification: Construct a calibration curve by plotting the emission intensity of the standards against their known concentrations. Use this curve to determine the concentration of rhodium in the sample.

This guide provides a foundational understanding of the commercial landscape and technical considerations for utilizing high-purity this compound in research and development. For specific applications, it is recommended to consult the detailed technical data sheets and safety information provided by the suppliers.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rhodium and its compounds as potential agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium(III) Complex Noncanonically Potentiates Antitumor Immune Responses by Inhibiting Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103183391A - Preparation method of high-purity rhodium iodide - Google Patents [patents.google.com]

- 7. CN103183391B - Preparation method of high-purity rhodium iodide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102706860A - Chemical analysis method of rhodium content - Google Patents [patents.google.com]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. Preparation method of high-purity rhodium powder - Eureka | Patsnap [eureka.patsnap.com]

- 12. agilent.com [agilent.com]

Rhodium Triiodide: A Technical Guide to its Hygroscopic Nature and Proper Storage

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the hygroscopic properties and handling of rhodium triiodide.

This compound (RhI₃), a black crystalline solid, is a crucial compound in various catalytic processes, particularly in organic synthesis. However, its pronounced hygroscopic nature presents significant challenges in its storage, handling, and application. This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound, outlines proper storage and handling protocols, and presents a standardized experimental workflow for its hygroscopicity assessment.

Understanding the Hygroscopic Nature of this compound

This compound is widely characterized as a hygroscopic substance, readily absorbing moisture from the atmosphere.[1][2][3][4][5][6] This property necessitates stringent storage conditions to maintain its anhydrous state and prevent degradation. Interestingly, while it actively attracts water molecules, it is generally reported as insoluble in water.[1][3][4][5][6] This seemingly contradictory behavior can be explained by the fact that this compound exists only in an anhydrous form and, unlike many other metal halides, does not form stable hydrates.[7] The absorbed moisture likely resides on the crystal surface, and while it may lead to deliquescence under high humidity, it does not result in the dissolution of the bulk material in water.

The sensitivity of this compound to atmospheric moisture underscores the importance of meticulous handling to ensure the integrity and reactivity of the compound in moisture-sensitive applications.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data on the specific hygroscopic properties of this compound, such as its moisture absorption rate, deliquescence point, or moisture sorption isotherms. The following table summarizes its known physical and chemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | RhI₃ | [5][7] |

| Appearance | Black crystalline powder | [1][2][3] |